N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b][1,2,4]triazol ring system. Key structural elements include:
- A 3-chloro-2-methylphenyl group attached via an acetamide linker.
- A 4-chlorophenyl substituent on the imidazo-triazol core.
- A ketone group at position 5 of the heterocyclic ring, contributing to its electron-deficient character.
Properties
Molecular Formula |
C19H15Cl2N5O2 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N5O2/c1-10-13(21)3-2-4-14(10)22-16(27)9-15-18(28)24-19-23-17(25-26(15)19)11-5-7-12(20)8-6-11/h2-8,15H,9H2,1H3,(H,22,27)(H,23,24,25,28) |
InChI Key |
LYZCWOVHWDTYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-b][1,2,4]triazole core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the chlorinated aromatic rings: This step may involve electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of imidazo[1,2-b][1,2,4]triazoles have shown promising results in inhibiting the proliferation of tumor cells in vitro .
These compounds often induce apoptosis by disrupting mitochondrial membrane potential and activating caspases .Cell Line IC50 (µM) Mechanism of Action HCT-116 < 100 Induction of apoptosis HeLa < 100 Cell cycle arrest MCF-7 < 100 Apoptotic pathways -
Anti-inflammatory Properties
- In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies indicate a strong binding affinity to the enzyme's active site . This suggests that further optimization could lead to effective anti-inflammatory agents.
- Antimicrobial Activity
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer potential of a related compound through the National Cancer Institute's protocols. The compound exhibited significant cytotoxicity across multiple cancer cell lines with mean growth inhibition values indicating its potential as a chemotherapeutic agent .
Case Study 2: Structure-Activity Relationship Analysis
Research into structure-activity relationships (SAR) has shown that modifications to the aromatic rings significantly affect the biological activity of related compounds. For instance, substituents on the triazole ring can enhance or diminish anticancer activity . This finding emphasizes the importance of chemical modifications in drug design.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Data Tables
Table 1: Key Functional Groups in Analogous Compounds
Table 2: Structural Impact on NMR Chemical Shifts
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Characteristics
The compound has a complex structure characterized by the following features:
- Molecular Formula : C24H18ClN3O4S
- Molecular Weight : 479.9 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds related to the imidazo[1,2-b][1,2,4]triazole framework exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines and showed promising cytotoxic effects. A study highlighted that derivatives of imidazo[1,2-b][1,2,4]triazole exhibited activity against multiple tumor types, suggesting a broad-spectrum potential for anticancer applications .
Antimicrobial Properties
The antimicrobial activity of similar compounds suggests that this compound may also possess significant antibacterial and antifungal properties:
- Mechanism of Action : Compounds with similar structures have been reported to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of specific enzymes involved in cancer progression:
- EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. This inhibition could lead to reduced tumor growth and improved patient outcomes .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for constructing the imidazo[1,2-b][1,2,4]triazole core in this compound?
The imidazo[1,2-b][1,2,4]triazole scaffold is typically synthesized via cyclization reactions. For example:
- 1,3-Dipolar cycloaddition : Azide-alkyne click chemistry (e.g., reacting azides with alkynes under Cu(I) catalysis) is widely used to form triazole rings, as seen in analogous compounds .
- Thermal or acid-catalyzed cyclization : Substituents like chloroacetamide derivatives can undergo cyclization with amines or hydrazines to form fused heterocycles. Evidence from similar acetamide syntheses highlights reflux conditions with triethylamine as a base to facilitate ring closure .
Key Reagents/Conditions :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azide + Alkyne, Cu(I), RT | 60-75 | |
| Thermal Cyclization | Chloroacetyl chloride, reflux | 45-60 |
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical techniques include:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1678 cm⁻¹, NH stretch at ~3291 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data for structurally analogous compounds?
Conflicting bioactivity data (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:
- Impurity profiles : Trace solvents or byproducts (e.g., unreacted chloro intermediates) can skew results. Purity should exceed 95% (validated via HPLC) .
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) require standardization. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Docking studies : Predict binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on binding pocket interactions .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 inhibition. For example, reducing logP by introducing polar groups (e.g., methoxy) may improve aqueous solubility .
Q. What experimental design principles apply to scaling up synthesis while minimizing side reactions?
- Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) using fractional factorial designs. For example, flow chemistry systems (e.g., microreactors) enhance reproducibility and reduce byproducts in diazomethane syntheses .
- In-line monitoring : Techniques like FTIR or PAT (Process Analytical Technology) detect intermediates in real-time, enabling rapid adjustments .
Methodological Recommendations
- Synthesis : Prioritize azide-alkyne cycloaddition for regioselectivity .
- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural assignment .
- Data Analysis : Use multivariate regression to disentangle substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
